molecular formula C12H10O3 B051001 [1,1/'-Biphenyl]-2,3,4/'-triol CAS No. 120728-35-0

[1,1/'-Biphenyl]-2,3,4/'-triol

Cat. No.: B051001
CAS No.: 120728-35-0
M. Wt: 202.21 g/mol
InChI Key: NPGGQLOIUYMASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1’-Biphenyl)-2,3,4’-triol is an organic compound consisting of two benzene rings connected by a single bond, with three hydroxyl groups attached at the 2, 3, and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-2,3,4’-triol typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient .

Industrial Production Methods: Industrial production of (1,1’-Biphenyl)-2,3,4’-triol can be achieved through similar synthetic routes, with optimization for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (1,1’-Biphenyl)-2,3,4’-triol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, reduced biphenyl derivatives, and various substituted biphenyl compounds .

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-2,3,4’-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

    (1,1’-Biphenyl)-4,4’-diol: Similar structure but with hydroxyl groups at the 4,4’ positions.

    (1,1’-Biphenyl)-2,2’-diol: Hydroxyl groups at the 2,2’ positions.

    (1,1’-Biphenyl)-3,3’-diol: Hydroxyl groups at the 3,3’ positions.

Uniqueness: (1,1’-Biphenyl)-2,3,4’-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with other molecules, making it valuable in various applications .

Properties

CAS No.

120728-35-0

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

3-(4-hydroxyphenyl)benzene-1,2-diol

InChI

InChI=1S/C12H10O3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,13-15H

InChI Key

NPGGQLOIUYMASZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O

Key on ui other cas no.

120728-35-0

Synonyms

[1,1-Biphenyl]-2,3,4-triol (9CI)

Origin of Product

United States

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